Methylone is classified as a psychoactive substance and is categorized under several chemical classes:
The compound is often encountered in various forms, including hydrochloride salts, which enhance its solubility and stability for recreational use. Methylone is frequently marketed under various names and can be found in illicit drug markets.
Methylone can be synthesized through multiple pathways, with one notable method involving the reaction of 3,4-methylenedioxypropiophenone with methylamine. The synthesis typically follows these steps:
The synthesis may yield various organic impurities, which can be characterized through techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular formula of methylone is with a molar mass of approximately . Its structure features a methylenedioxy group attached to a phenyl ring and a ketone functional group at the beta position of the phenethylamine core. The compound's structural representation can be depicted as follows:
CC(CC(=O)C1=CC2=C(C=C1OCO2)O)N
RZQKXUQWQZVZEB-UHFFFAOYSA-N
Recent studies utilizing high-performance liquid chromatography (HPLC) and density functional theory (DFT) have elucidated the three-dimensional conformation of methylone in solution, confirming its chiral nature and absolute configuration .
Methylone undergoes various chemical reactions typical of ketones and amines:
These reactions are often studied using spectroscopic methods like infrared (IR) spectroscopy and NMR .
Methylone primarily acts as a mixed reuptake inhibitor and releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine. Its pharmacodynamics reveal that:
Pharmacokinetic studies indicate that methylone is metabolized primarily through N-demethylation pathways into methylenedioxycathinone (MDC), with an elimination half-life ranging from 5.8 to 6.9 hours depending on dosage .
Methylone exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in both laboratory settings and biological systems.
While methylone was initially explored for potential therapeutic applications as an antidepressant, its primary use today is recreational due to its psychoactive effects. Research continues into its pharmacological properties to better understand its mechanism of action and potential therapeutic uses in controlled settings.
Table 1: Key Milestones in Methylone's Early Development
Year | Event | Significance |
---|---|---|
1996 | Initial synthesis by Jacob and Shulgin | First chemical characterization and patent filing as a therapeutic candidate |
1996 | Publication of synthesis methodology | Documentation in scientific literature (Shulgin and Jacob) |
2004 | First identification as a recreational drug | Marketed as a "vanilla-scented room odorizer" in liquid form |
2005 | First law enforcement seizure (Netherlands) | Emergence as a designer drug in European markets |
Methylone belongs to the substituted cathinone class, featuring a β-ketophenethylamine core structure with a methylenedioxy ring attached to the phenyl group and a methyl substitution at the nitrogen atom. Its molecular formula is C₁₁H₁₃NO₃, with a molar mass of 207.229 grams per mole [1] [9]. The compound exists as a racemate due to a chiral center at the α-carbon, yielding enantiomers designated as (+)-methylone and (−)-methylone. Stereochemical analysis using vibrational circular dichroism and electronic circular dichroism has confirmed that the (+)-enantiomer corresponds to the S-configuration, which demonstrates a higher affinity for monoamine transporters than its R-counterpart [9]. This enantioselectivity is critical because the S-enantiomer is pharmacologically dominant, influencing neurotransmitter release efficiency and metabolic pathways. Studies comparing methylone to 3,4-methylenedioxymethamphetamine reveal that the β-keto group reduces lipophilicity and alters binding kinetics—methylone exhibits approximately 3-fold lower affinity for the serotonin transporter but comparable affinity for dopamine and norepinephrine transporters relative to 3,4-methylenedioxymethamphetamine [1] [9]. Additionally, methylone’s lower affinity for vesicular monoamine transporter 2 (13-fold lower than 3,4-methylenedioxymethamphetamine) may contribute to its distinct neuropharmacological profile, including reduced serotonergic neurotoxicity in preclinical models [1].
Table 2: Structural and Pharmacological Comparison of Methylone and 3,4-Methylenedioxymethamphetamine
Property | Methylone | 3,4-Methylenedioxymethamphetamine |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₃ | C₁₁H₁₅NO₂ |
Core Structure | β-Keto-phenethylamine | Phenethylamine |
Serotonin Transporter Affinity (Ki) | 234–708 nanomolar | ~72 nanomolar |
Dopamine Transporter Affinity (Ki) | 117–220 nanomolar | 51.2–278 nanomolar |
Vesicular Monoamine Transporter 2 Affinity | 13-fold lower | Higher |
5-HT₂ Receptor Activity | Negligible | Significant agonist |
Surveillance data underscore methylone’s rapid market penetration. In 2011, 10% of United Kingdom club attendees reported methylone use [3]. By 2014, the United States National Forensic Laboratory Information System ranked methylone among the top 25 seized drugs, with 4,768 reports [3]. Its prevalence is attributed to straightforward synthesis from unregulated precursors, structural modifications to evade legislation, and demand for 3,4-methylenedioxymethamphetamine-like effects. The compound’s emergence exemplifies "cathinone homologation," where alkyl chain extensions (e.g., pentylone) generate novel variants with enhanced potency, complicating regulatory control [9].
Table 3: Global Regulatory Status and Seizure Trends of Methylone
Region/Country | Regulatory Status | Epidemiological Data |
---|---|---|
United States | Schedule I (permanent since 2013) | 4,768 forensic reports (2014); 11th most common hallucinogen (2012) |
European Union | Variably controlled (e.g., Class B in UK) | 10% self-reported use in UK club survey (2011); 3% positivity in Irish methadone clinic urine tests |
United Nations | Schedule II (international control) | >30% of synthetic cathinone seizures in EU (2016) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0